2-cyano-N-(3-methylphenyl)benzenesulfonamide
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Overview
Description
2-cyano-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O2S It is a derivative of benzenesulfonamide, featuring a cyano group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-cyanobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides or sulfonate esters.
Oxidation: Products include sulfonic acids or sulfonate salts.
Reduction: Products include primary amines or other reduced derivatives.
Scientific Research Applications
2-cyano-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can disrupt the cellular pH balance, leading to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of the enzyme, blocking its activity and preventing the cancer cells from adapting to hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-methylphenyl)benzenesulfonamide
- 2-cyano-N-(4-methylphenyl)benzenesulfonamide
- 3-cyano-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
2-cyano-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyano group and the methyl-substituted phenyl group provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-cyano-N-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-4-7-13(9-11)16-19(17,18)14-8-3-2-6-12(14)10-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQCKTVISFOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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